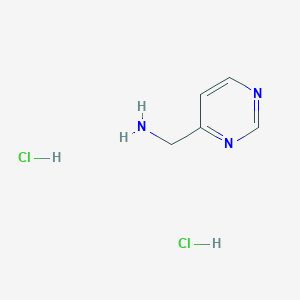

Pyrimidin-4-ylmethanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrimidin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWVWZYBUZELMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670737 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618446-08-5 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618446-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pyrimidin-4-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Pyrimidin-4-ylmethanamine Dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental properties, synthesis, safety considerations, and its emerging role as a kinase inhibitor, offering field-proven insights for researchers in the pharmaceutical sciences.

Chemical Identity and Core Properties

This compound is the hydrochloride salt of the parent compound, pyrimidin-4-ylmethanamine. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, rendering it suitable for a variety of research applications.

Nomenclature and Structural Information

-

Systematic Name: pyrimidin-4-ylmethanamine;dihydrochloride

-

Common Synonyms: 4-(Aminomethyl)pyrimidine Dihydrochloride, 4-Pyrimidinemethanamine Dihydrochloride[1]

-

CAS Number: 618446-08-5 (for the dihydrochloride)[1]

-

Molecular Formula: C₅H₉Cl₂N₃[1]

-

Molecular Weight: 182.05 g/mol [1]

Physicochemical Data

The following table summarizes the key physicochemical properties of Pyrimidin-4-ylmethanamine and its dihydrochloride salt. It is important to note that while data for the free base and monohydrochloride are available, specific experimental data for the dihydrochloride's melting point and solubility are not widely published.

| Property | Value | Source |

| Appearance | White to pink solid (for hydrochloride) | [2] |

| Melting Point | 177 °C (for monohydrochloride, CAS 1138011-17-2) | [2] |

| Boiling Point (Free Base) | 224.3 ± 15.0 °C (Predicted) | [3] |

| Density (Free Base) | 1.138 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa (Free Base) | 7.46 ± 0.29 (Predicted) | [3] |

Synthesis and Purification: A Conceptual Workflow

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a common and logical synthetic route involves the reduction of a nitrile precursor. The following workflow illustrates this widely accepted approach in heterocyclic chemistry.

Conceptual Synthesis Pathway

The synthesis typically commences with 4-cyanopyrimidine, which is subjected to a reduction reaction to convert the nitrile group to a primary amine. The resulting free base, pyrimidin-4-ylmethanamine, is then treated with hydrochloric acid to form the dihydrochloride salt.

References

- 1. americanelements.com [americanelements.com]

- 2. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(AMINOMETHYL)-PYRIMIDINE | 45588-79-2 [chemicalbook.com]

An In-Depth Technical Guide to Pyrimidin-4-ylmethanamine Dihydrochloride

Abstract

Pyrimidin-4-ylmethanamine dihydrochloride is a pivotal molecular entity in contemporary medicinal chemistry. As a derivative of pyrimidine, a core scaffold of life's building blocks, this compound serves as a versatile precursor and structural motif in the design of targeted therapeutics.[1][2] Its unique arrangement, featuring a reactive primary amine tethered to the pyrimidine ring by a methylene bridge, offers significant opportunities for synthetic elaboration and interaction with biological targets.[3] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in the nucleobases cytosine, thymine, and uracil, which form the basis of DNA and RNA.[1][2] This inherent biological relevance has established the pyrimidine nucleus as a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6]

Pyrimidin-4-ylmethanamine, in its dihydrochloride salt form for enhanced stability and solubility, is a particularly valuable building block. The primary aminomethyl group at the 4-position acts as a crucial handle for synthetic modification, allowing for the construction of diverse molecular libraries.[3] This functional group is instrumental in forming key interactions, such as hydrogen bonds, with the active sites of enzymes, making it a cornerstone for designing potent and selective inhibitors.[3][4]

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and properties is paramount for reproducible research.

| Property | Value | Source(s) |

| Systematic Name | pyrimidin-4-ylmethanamine;dihydrochloride | [7][8] |

| Synonyms | 4-(Aminomethyl)pyrimidine dihydrochloride, 4-Pyrimidinemethanamine dihydrochloride | [7][8][9][10] |

| CAS Number | 618446-08-5 | [7][8] |

| Molecular Formula | C₅H₇N₃ · 2HCl (C₅H₉Cl₂N₃) | [7][9] |

| Molecular Weight | 182.05 g/mol (dihydrochloride salt) / 109.13 g/mol (free base) | [8][9] |

| Appearance | Crystalline solid | [11] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [11] |

| SMILES | C1=CN=CN=C1CN.Cl.Cl | [9] |

Molecular Structure and Spectroscopic Elucidation

The definitive structure of Pyrimidin-4-ylmethanamine is confirmed through a combination of spectroscopic techniques.

Two-Dimensional Structure

The molecule consists of a pyrimidine ring substituted at the C4 position with a methylamine group (-CH₂NH₂). The dihydrochloride salt form indicates that both the aminomethyl group and one of the pyrimidine ring nitrogens are protonated.

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect distinct signals corresponding to the different protons. The two methylene protons (-CH₂-) would likely appear as a singlet, significantly deshielded by the adjacent pyrimidine ring and the protonated amine. The pyrimidine ring protons would exhibit characteristic shifts and coupling patterns. For instance, the proton at the 2-position (H-2) would be the most deshielded due to the influence of both adjacent nitrogen atoms.[12] The protons at the 5 and 6 positions (H-5, H-6) would appear as doublets. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum would show five distinct signals for the five carbon atoms. The chemical shifts would be indicative of their electronic environment. The C2, C4, and C6 carbons of the pyrimidine ring, being directly bonded to nitrogen, would appear at lower field (higher ppm) compared to the C5 carbon. The methylene carbon (-CH₂) would also have a characteristic shift.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 110.1.

Synthesis and Purification

The synthesis of pyrimidine derivatives is a well-established field in organic chemistry.[5][13] While multiple routes to 4-substituted pyrimidines exist, a common strategy involves the cyclocondensation of a three-carbon unit with an amidine.

General Synthetic Strategy

A plausible and scalable synthesis often begins with readily available precursors. One common approach involves the reduction of a corresponding nitrile.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 4-Cyanopyrimidine

This protocol describes a representative method for the synthesis.

Materials:

-

4-Cyanopyrimidine

-

Palladium on Carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ethanol (anhydrous)

-

Diethyl ether

Procedure:

-

Hydrogenation Setup: In a high-pressure hydrogenation vessel, dissolve 4-cyanopyrimidine (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude free base, pyrimidin-4-ylmethanamine, typically as an oil.

-

Salt Formation: Dissolve the crude product in a minimal amount of anhydrous ethanol. Cool the solution in an ice bath.

-

Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) dropwise with stirring. A white precipitate should form.

-

Isolation and Drying: Continue stirring in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a white crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for creating high-value, biologically active molecules.[3][11]

Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrimidine core is an excellent pharmacophore for kinase inhibition because it can mimic the purine ring of ATP and form crucial hydrogen bonds with the "hinge region" of the kinase active site.[3]

The primary amine of Pyrimidin-4-ylmethanamine serves as a perfect attachment point for various side chains designed to target specific regions of the ATP-binding pocket, thereby conferring potency and selectivity.[3] Derivatives have been explored as inhibitors for numerous kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) [3]

-

Cyclin-Dependent Kinases (CDKs) [3]

-

Janus Kinase 3 (Jak3) [9]

Caption: Logical workflow for utilizing the scaffold in kinase inhibitor discovery.

Intermediate for Vitamin B1 Synthesis

Substituted pyrimidine-methanamine structures are crucial intermediates in the industrial synthesis of Vitamin B1 (Thiamine).[14][15] For example, 4-amino-5-aminomethyl-2-methylpyrimidine is a key building block that is ultimately coupled with a thiazole moiety to complete the thiamine structure.[14][15] The synthetic methodologies developed for these analogues are often applicable to Pyrimidin-4-ylmethanamine.[14][15][16][17]

Deubiquitinating Enzyme (DUB) Inhibition

Emerging research has identified N-substituted derivatives of pyrimidin-4-ylmethanamine as promising inhibitors of deubiquitinating enzymes (DUBs), such as the USP1/UAF1 complex.[1] DUBs are critical regulators of protein stability and the DNA damage response, making them attractive targets for cancer therapy.[1] This highlights the expanding therapeutic potential of this scaffold beyond kinase inhibition.

Conclusion

This compound is more than a simple chemical reagent; it is a gateway to a vast chemical space of therapeutically relevant molecules. Its structural simplicity, combined with the strategic placement of a reactive primary amine on a biologically validated pyrimidine core, ensures its continued importance in drug discovery. Future research will undoubtedly continue to expand its utility, leading to the development of novel, targeted therapies for a range of human diseases.

References

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives.

- ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development.

- BenchChem. (n.d.). An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Derivatives.

- EPO. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355.

- BenchChem. (n.d.). Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols.

- Biosynth. (n.d.). (Pyrimidin-4-ylmethyl)amine dihydrochloride.

- Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Guidechem. (n.d.). 4-Aminomethylpyrimidine dihydrochloride 618446-08-5 wiki.

- ChemicalBook. (n.d.). 4-(AMINOMETHYL)-PYRIMIDINE.

- American Elements. (n.d.). 4-(Aminomethyl)pyrimidine.

- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- ChemWhat. (n.d.). 4-Aminomethylpyrimidine dihydrochloride CAS#: 618446-08-5.

- PubChem. (n.d.). Pyridin-4-ylmethanamine hydrochloride.

- PubChem. (n.d.). 6-(Aminomethyl)-1,4-dihydropyrimidin-4-one dihydrochloride.

- ChemicalBook. (n.d.). 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE.

- NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jddtonline.info [jddtonline.info]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. (Pyrimidin-4-ylmethyl)amine dihydrochloride | 45588-79-2 | FP127036 [biosynth.com]

- 10. americanelements.com [americanelements.com]

- 11. 4-(AMINOMETHYL)-PYRIMIDINE | 45588-79-2 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 16. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

- 17. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Pyrimidin-4-ylmethanamine Dihydrochloride

Introduction

Pyrimidin-4-ylmethanamine and its salts, particularly the dihydrochloride form, are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The pyrimidine core is a fundamental scaffold in numerous biologically significant compounds, including antiviral and anticancer agents, as well as kinase inhibitors.[1][2] A notable application is in the industrial production of Vitamin B1 (Thiamine), where a substituted derivative of pyrimidin-4-ylmethanamine serves as a key building block.[3][4] The strategic placement of an aminomethyl group at the 4-position of the pyrimidine ring is a critical transformation that unlocks access to these complex molecular architectures.

This technical guide provides a comprehensive overview of the primary synthetic pathways to Pyrimidin-4-ylmethanamine dihydrochloride. It is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for selecting an optimal synthetic route. We will delve into the synthesis of key precursors and their subsequent conversion to the target molecule, culminating in the final salt formation.

Strategic Approaches to Synthesis

The synthesis of Pyrimidin-4-ylmethanamine can be broadly categorized into three main strategies, each originating from a different key precursor. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

The three primary synthetic routes are:

-

Reduction of Pyrimidine-4-carbonitrile: A direct and often high-yielding method.

-

Reductive Amination of Pyrimidine-4-carboxaldehyde: A versatile approach allowing for the introduction of various amine functionalities.

-

Nucleophilic Substitution of 4-(Halomethyl)pyrimidines: A classic method for amine synthesis.

Below is a workflow diagram illustrating these strategic approaches.

Caption: Decision workflow for selecting a synthetic route to Pyrimidin-4-ylmethanamine.

Part 1: Synthesis of Key Precursors

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key precursors. This section details the synthesis of pyrimidine-4-carbonitrile and pyrimidine-4-carboxaldehyde.

Synthesis of Pyrimidine-4-carbonitrile

Pyrimidine-4-carbonitrile is a versatile intermediate that can be prepared via several methods. A common approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, on the pyrimidine ring with a cyanide salt.[1]

A generalized reaction scheme for the synthesis of pyrimidine-5-carbonitrile derivatives involves the condensation of a substituted benzaldehyde, malononitrile, and urea or thiourea.[5] While this provides a pyrimidine core with a nitrile group, the specific synthesis of 4-cyanopyrimidine may require a different strategy, often starting from a pre-formed pyrimidine ring.

For instance, a multi-step synthesis can start from 4,6-dichloro-2-(methylthio)pyrimidine. This is converted to a diallyloxy derivative, oxidized to a sulfone, and then reacted with potassium cyanide to yield the carbonitrile.[1]

Synthesis of Pyrimidine-4-carboxaldehyde

Pyrimidine-4-carboxaldehyde is another crucial precursor. It can be prepared through the oxidation of the corresponding alcohol, 4-(hydroxymethyl)pyrimidine, or the methyl-substituted pyrimidine, 4-methylpyrimidine.[1]

Experimental Protocol: Oxidation of 4-Methylpyrimidine

This protocol outlines the oxidation of 4-methylpyrimidine to pyrimidine-4-carboxaldehyde using selenium dioxide.

Materials:

-

4-Methylpyrimidine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

A mixture of 4-methylpyrimidine and a stoichiometric amount of selenium dioxide in a suitable solvent system (e.g., dioxane/water) is heated to reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pyrimidine-4-carboxaldehyde.[1]

Part 2: Synthesis of Pyrimidin-4-ylmethanamine

With the key precursors in hand, we can now explore the primary pathways to the target amine.

Route A: Reduction of Pyrimidine-4-carbonitrile

The catalytic hydrogenation of a nitrile group is a direct and efficient method for the synthesis of primary amines.[1]

Caption: Reduction of Pyrimidine-4-carbonitrile to Pyrimidin-4-ylmethanamine.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Pyrimidine-4-carbonitrile

-

Raney Nickel (or other suitable catalyst, e.g., Palladium on carbon)

-

Methanol (or other suitable solvent) saturated with ammonia

-

Hydrogen gas (H₂)

-

Filtration apparatus

Procedure:

-

A solution of pyrimidine-4-carbonitrile in methanol saturated with ammonia is placed in a high-pressure hydrogenation vessel.

-

A catalytic amount of Raney Nickel is added to the solution. The use of an ammonia-saturated solvent is crucial to prevent the formation of secondary and tertiary amines.

-

The vessel is sealed and purged with hydrogen gas, then pressurized to the desired pressure.

-

The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is carefully removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude Pyrimidin-4-ylmethanamine.[1]

Alternatively, chemical reducing agents like Lithium aluminum hydride (LiAlH₄) can be employed.[6] However, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.

Route B: Reductive Amination of Pyrimidine-4-carboxaldehyde

Reductive amination is a highly versatile method that involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Caption: Reductive Amination of Pyrimidine-4-carboxaldehyde.

Experimental Protocol: Reductive Amination

Materials:

-

Pyrimidine-4-carboxaldehyde

-

Ammonia (in a suitable solvent, e.g., methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol

-

Acetic acid (to maintain a slightly acidic pH)

-

Appropriate work-up and purification reagents

Procedure:

-

Pyrimidine-4-carboxaldehyde is dissolved in methanol containing ammonia.

-

A catalytic amount of acetic acid is added to facilitate imine formation.

-

Sodium cyanoborohydride is added portion-wise to the reaction mixture. The pH should be monitored and maintained in a slightly acidic range for optimal reactivity of the reducing agent.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated to give the crude product, which can be purified by chromatography.[1]

Route C: Nucleophilic Substitution of 4-(Halomethyl)pyrimidine

This method involves the synthesis of a 4-(halomethyl)pyrimidine intermediate, which then undergoes nucleophilic substitution with an amine source. The Gabriel synthesis is a classic example of this approach for preparing primary amines.

Step 1: Synthesis of 4-(Chloromethyl)pyrimidine

The precursor, 4-(hydroxymethyl)pyrimidine, can be converted to 4-(chloromethyl)pyrimidine using a chlorinating agent like thionyl chloride (SOCl₂).[1][7]

Step 2: Nucleophilic Substitution

The resulting 4-(chloromethyl)pyrimidine can then be reacted with a suitable nitrogen nucleophile. For the synthesis of the primary amine, potassium phthalimide is often used, followed by hydrazinolysis (the Gabriel synthesis), to avoid over-alkylation.

Part 3: Formation of the Dihydrochloride Salt

The final step in the synthesis is the formation of the dihydrochloride salt, which often improves the stability and handling of the amine product.

Experimental Protocol: Salt Formation

Materials:

-

Crude Pyrimidin-4-ylmethanamine

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether or isopropanol)

Procedure:

-

The crude Pyrimidin-4-ylmethanamine is dissolved in anhydrous diethyl ether.

-

A solution of anhydrous hydrogen chloride in diethyl ether is added dropwise to the stirred solution of the amine at a low temperature (e.g., 0 °C).

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Summary of Quantitative Data

| Synthetic Route | Key Precursor | Key Reagents | Typical Yields |

| Reduction of Nitrile | Pyrimidine-4-carbonitrile | H₂, Raney Ni; or LiAlH₄ | Good to Excellent |

| Reductive Amination | Pyrimidine-4-carboxaldehyde | NH₃, NaBH₃CN | Good |

| Nucleophilic Substitution | 4-(Chloromethyl)pyrimidine | Potassium phthalimide, Hydrazine | Moderate to Good |

Note: Yields are highly dependent on the specific reaction conditions and the scale of the synthesis.

Conclusion

The synthesis of this compound can be achieved through several reliable pathways. The reduction of 4-cyanopyrimidine offers a direct and efficient route, while the reductive amination of pyrimidine-4-carboxaldehyde provides a versatile method adaptable to various amine sources. The Gabriel synthesis, although a multi-step process, is a robust method for producing primary amines from halomethyl precursors without over-alkylation. The selection of the optimal pathway will be guided by factors such as precursor availability, cost, scalability, and functional group tolerance.[1]

References

-

American Chemical Society. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

- EPO. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

ResearchGate. (n.d.). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 4-(Aminomethyl)pyrimidine. Retrieved from [Link]

-

ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Retrieved from [Link]

-

Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Aminomethylpyrimidine dihydrochloride CAS#: 618446-08-5. Retrieved from [Link]

Sources

"Pyrimidin-4-ylmethanamine dihydrochloride" chemical reactivity profile

An In-Depth Technical Guide to the Chemical Reactivity Profile of Pyrimidin-4-ylmethanamine Dihydrochloride

Introduction

Pyrimidin-4-ylmethanamine, particularly in its dihydrochloride salt form, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] The intrinsic value of this compound lies in its bifunctional nature: it features a pyrimidine ring, a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals, and a highly reactive primary aminomethyl group.[1][2] This aminomethyl moiety serves as a versatile functional handle, enabling chemists to introduce molecular diversity through a variety of chemical transformations. Its application is especially prominent in the synthesis of kinase inhibitors, where the pyrimidine core often mimics the adenine fragment of ATP, facilitating binding to the enzyme's active site.[3]

This technical guide provides a comprehensive exploration of the chemical reactivity of this compound. Moving beyond a simple recitation of reactions, we will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and contextualize its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Insights

The reactivity of Pyrimidin-4-ylmethanamine is a direct consequence of its structure. The molecule consists of an electron-deficient pyrimidine ring attached to a methylene (-CH2-) linker, which in turn is bonded to a nucleophilic primary amine (-NH2). The dihydrochloride salt form enhances stability and improves solubility in polar solvents, though it requires neutralization or the use of excess base in many reactions to unmask the reactive free amine.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | This compound | [4] |

| Synonyms | 4-(Aminomethyl)pyrimidine dihydrochloride | [5][6] |

| CAS Number | 618446-08-5 | [4][6] |

| Molecular Formula | C₅H₉Cl₂N₃ | [4] |

| Molecular Weight | 182.05 g/mol | [4] |

| Appearance | Crystalline solid | [7] |

| Storage Conditions | Store locked up, 2–8 °C, under inert atmosphere |[7][8] |

The pyrimidine ring's two nitrogen atoms withdraw electron density, making the ring itself relatively unreactive towards electrophiles but activating the C4 position (to which the aminomethyl group is attached) toward nucleophilic substitution in precursor molecules like 4-chloropyrimidines.[9][10] However, for the title compound, the primary amine is the principal site of reactivity.

Core Reactivity Profile: A Focus on the Primary Amine

The synthetic utility of Pyrimidin-4-ylmethanamine is overwhelmingly dominated by the reactions of its exocyclic primary amine. This nucleophilic center provides a direct and reliable anchor point for building more complex molecular architectures.

N-Acylation: Forging Amide Bonds

One of the most fundamental and widely employed transformations is the acylation of the primary amine to form stable N-(pyrimidin-4-ylmethyl)amides. Amide bonds are a cornerstone of medicinal chemistry, and this reaction provides a robust method for coupling carboxylic acids or their derivatives to the pyrimidine scaffold.

Mechanistic Rationale: The reaction proceeds via a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of an acyl chloride, this is followed by the expulsion of a chloride ion to yield the final amide product. The presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is critical to neutralize the HCl generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: High-level workflow for a typical N-Acylation reaction.

Experimental Protocol: Synthesis of N-(Pyrimidin-4-ylmethyl)benzamide

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (2.2-2.5 eq) and stir until the solid dissolves.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure amide product.

Reductive Amination: Accessing Secondary and Tertiary Amines

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds, converting the primary amine of Pyrimidin-4-ylmethanamine into secondary or tertiary amines.[11] This one-pot reaction combines the nucleophilic addition of the amine to a carbonyl compound (an aldehyde or ketone) with a subsequent reduction of the intermediate imine/iminium ion.[12][13]

Mechanistic Rationale & Choice of Reagent: The reaction begins with the formation of a hemiaminal, which then reversibly dehydrates to form an imine (or its protonated form, the iminium ion), especially under weakly acidic conditions.[12] A key aspect of this protocol is the choice of reducing agent. Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting aldehyde or ketone.[14] Therefore, milder, more selective hydride donors are required.

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the carbonyl starting material but is sufficiently reactive to reduce the electrophilic iminium ion intermediate.[12]

-

Sodium cyanoborohydride (NaBH₃CN): Another classic choice that is stable in weakly acidic conditions and selectively reduces the iminium ion over the carbonyl.[14] However, due to the toxicity of cyanide, STAB is often preferred in modern synthesis.[14]

Caption: Simplified mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Benzyl-1-(pyrimidin-4-yl)methanamine

-

Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add a catalytic amount of acetic acid. Causality Note: The acid catalyzes the dehydration of the hemiaminal to the imine, which is the rate-limiting step.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution at room temperature. Self-Validation: The reaction progress can be monitored by TLC or LC-MS to track the disappearance of the starting materials and the appearance of the product.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild base.

-

Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography to yield the desired secondary amine.

Stability and Safe Handling

This compound is a chemically stable compound under standard laboratory conditions.[15] However, as with any reactive chemical, proper handling is paramount to ensure safety and experimental integrity. The primary hazards are related to its irritant properties.[8]

Table 2: Safety and Handling Precautions

| Hazard Category | Precautionary Measures | Reference(s) |

|---|---|---|

| Eye & Skin Contact | Causes serious eye and skin irritation. Wear protective gloves, clothing, and eye/face protection. | [8][16] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood. | [8][17] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8][15] |

| General Handling | Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents. |[8][16] |

A Versatile Scaffold in Drug Discovery

The true value of Pyrimidin-4-ylmethanamine's reactivity profile is realized in its application as a foundational element for building libraries of potential drug candidates. The pyrimidine ring system is a "privileged scaffold" that appears in a multitude of FDA-approved drugs, particularly kinase inhibitors like Imatinib and Dasatinib.[18] The reactions described above—acylation and reductive amination—are the primary tools used to elaborate this core structure, allowing for systematic structure-activity relationship (SAR) studies.[9]

Caption: Role as a central scaffold for generating molecular diversity.

By reacting the core amine with a diverse set of acyl chlorides or aldehydes, researchers can rapidly generate libraries of compounds with varied substituents. These libraries can then be screened against biological targets to identify novel hits and optimize lead compounds, demonstrating the direct link between the fundamental chemical reactivity of this building block and the complex process of drug discovery.[19]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its reactivity is centered on the versatile primary amine, which can be reliably transformed into a wide array of amides and secondary or tertiary amines through well-established, high-yielding protocols like N-acylation and reductive amination. A thorough understanding of the mechanisms and practical considerations behind these reactions allows researchers to harness the full potential of this scaffold, paving the way for the discovery and development of next-generation therapeutics.

References

- Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVdQ0PctcKONaEsZV6AezhfMwXfyOh1AyFw79pE0nHp68QGRTboTWef7iDxSy1kuzetEJ5H8_KEvjFfFNizN3s59Nx74zhJNrcTtXWjaFHERhQd2ykqzGmCsPw8lyRdPCGVeUrBUUIGLDI_fA9tBynbJJXZNChzNA8kRVsFpcxkPK5Q9enCg4BoUnpYevmYZmjWwd1lHJU9bs7H_0DS8BC9LxKTJxxVRp6g-mg3eU1kG6o34E1ZIG01A==]

- Pyridin-4-ylmethanamine | 3731-53-1. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-iOjpeRB9tvF6hOR9lBt9qbpXdT6ePb7efLjQNls4QvmC-6XLBmnqKwfYNZUH_0XvkV_-mEvNKmMjfF2cojCjTTeCYORcVaX2jox90OVZBqiwXWCjz9UsvO6cRgo07WF2gupitc3KlDCLrqRUuUr3PzdMdoQbvij8nT0p0SBr0A==]

- (Pyrimidin-4-ylmethyl)amine dihydrochloride | 45588-79-2. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7WiRSp0bdj4lO0oI3xGA7WSGpTifb12eaWKymQnOy55OH6YWtAnU9eGGWFnVRxtQQ0hKko8luj5B_H-JSnSDrVNftOzQXmJx9wgbwohfOs2IH3qQZxDzC_fYj2gdvpC_fa_d-USEknQt5WlVtf_JrkL7vcbYNqdpmH8dLs5XCrPqFHTHS6pqMpJek2_Sjzg==]

- Safety Data Sheet. (2024-12-19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBH8aZMF2AgPsmUjHbvjCunN7TA09j3qbix3m8ee2xIMJtUWDO16Wp7RcgzCz4AbTHJkb3OuUq8_g1bzN6yt4QJbEnEdDm7qyWjE3q2h1iBEGxh6TRbo1dsF-LCOEHryXmGpiS__-OCdb0eTPONhCiXAqq3ahIXWa1eg==]

- Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOzdHX-3pW4YhgX-eS6TizPHdZ52W48-7xo-umyO-cz0qNOtfE6sVx4Xd_W1So-H-V7JJ72qBEbpnmLlk4gMEtNXN14an79RNa1_KoHBPUQGQ1ESeC7e7RYVN9kEsZCz153-mAwh3FvjtMuOstRqtQ9Rqowtv5HTqcgAF4dSRlQGTfxXawpZNNI6QCP0QgQohE2l-tONme6C5D8bFwKdOyT0DA0cVeBpuhyibLEcgN2XQDShqOtA==]

- SAFETY DATA SHEET. Sigma-Aldrich. (2025-09-22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZa9iyEpMYbtub6A9uj8zIKXtAQbpGjPmzVsNBFh4Pd5rFaOqJHNvdy0w226qrHwY9XPb8j2gIA9D40nlpcD11C8X6vBZpdVXB0UzvR3ExeE6ZY2n6dyXeEzwJsJl1z2AaZeQkEPTjXnRUIS4=]

- SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlac4HdJayGngCuD9vbzmc0V0IA8k3r_F79FqGMBpmTG739B9pn9aOcSi2_9OVnvSYYB7YnNDi6vuzPtNuwtd3FlSSHvbnvjTDonFvQmjw5laPZhf0NUsMRsOZFnk13eH7IZCh3Wh1tmjLae8weg4o]

- 4-Pyrimidine methanamine (Pyrimidin-4-ylmethanamine). MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCcECI7adW_7UUTgDOae8z2tpCg_EpwudKpDJz6xRUYT4SLJ-jQl7z-NXS2JmbVG1oOZRqACGL-5END0-7vaQ8cpbtv_QxsOVCe5nU6waox4Bk0if5R_51lt3sphQlZ3mcNOBzAoyYRRvmh7RYpQtZ07TpiqbBzA==]

- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. (2010-03-01). [URL: https://pubmed.ncbi.nlm.nih.gov/20116174/]

- Reductive amination. Wikipedia. [URL: https://en.wikipedia.

- Pyrimidines in Drug Discovery. PharmaBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXFfaQlGQam_-rTSe59fyoC1TjpZotz165CQi0tprPM7Yt4SFmsz761_tUKZaXvsATb6TjYODAJ2yGzDHovxozfVCSRJLH6zvHOjsTd3pGvUTPtIn7yZ8dt3qbqyTH2NmF7_C_N0HuOnY-WT9d]

- SAFETY DATA SHEET. Fisher Scientific. (2021-12-24). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk_zPVlTQuQ1DZUC0Z7sCEj4o0wsrWbxXVjZm1pmj2efNaWT6SL_QdPX-2plkZkqzAXV1QuWZTPTuwEEzfBNyN2TKXF949OR-U22ksAjT5ud0AwNWgxgcjT-lnbOxtKFt20a4Q3YppKxkw0IjTovh8_U-fQxpbIrVsa36QOB3SyrqLi1ocBWJeJ-4-FjMlxcxp]

- SAFETY DATA SHEET. Fisher Scientific. (2009-11-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzOJH6YHw3Y_NHjme9aGuRC6xKoJcECrUiPFEqgl5bZaW99GEAHZuV0CDQDO0cBDfBlVv9dDr8UFgFnVJJKiDh72yGrzD0HP4sx8UvngirqcUNL8VrdbvhWoTf0SaTRrjgOlBWv-89y50H3FMBvgr39uKv26gHOS4C6W-9tUng1V35ViRbGSW-Devw7ywEkDIanZpRyF1U_pbYQNdlIFYtUggiHA8KDrOgfKrlvHt4yrFxIKrpJS7fxBYhEDiR]

- 4-(Aminomethyl)pyrimidine. AMERICAN ELEMENTS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBkEj5RLMC8MyvUko0K8R5DlUjfpBg-ckDFS03M2naI9GTOstYOul_Ib_fwlitrwjKvrd1rHIvwtpZCvhQMLyYGAjOoJf9Zt7AlvEgzUGSXAOaNs_97cTLy0sWLZhnwsEGZZWKIDKUrrZG_BPC-3P5B9mW1mRVofwDxDPhmzWl]

- Pyrimidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]

- 4-(AMINOMETHYL)-PYRIMIDINE | 45588-79-2. ChemicalBook. (2025-07-04). [URL: https://www.chemicalbook.com/ProductCase_EN_CB0253998.htm]

- Pyrimidin-4-yl-Methanol (CAS 33581-98-5). Cayman Chemical. [URL: https://www.caymanchem.com/product/23548/pyrimidin-4-yl-methanol]

- 4-(Aminomethyl)pyrimidine | High-Purity Reagent. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSlGCUU5tRMQeD_UrtPe5p0zkfmdlJ4cNcwMFE6fuztvaScIO7Qe-TnyRx6083CXiaOEkcBVfwzgKNWYZLqsJ1jsvgLQMAeC2wJjfLnnC07A64lUhHJt3RG1fN3fYkkGjvOPU1]

- Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor (YouTube). (2025-02-17). [URL: https://www.youtube.

- Recent Advances in Pyrimidine-Based Drugs. MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3067]

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2016/3/M896]

- Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [URL: https://www.masterorganicchemistry.

- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [URL: https://www.researchgate.net/figure/Nucleophilic-substitution-reactions_fig2_282008745]

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34825439/]

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. (2024-04-29). [URL: https://www.jocpr.

- 3731-53-1|Pyridin-4-ylmethanamine. BLD Pharm. [URL: https://www.bldpharm.com/products/3731-53-1.html]

- 4-Aminomethylpyrimidine dihydrochloride CAS#: 618446-08-5. ChemWhat. [URL: https://www.chemwhat.com/4-aminomethylpyrimidine-dihydrochloride-cas-618446-08-5/]

- 4-Aminomethylpyrimidine dihydrochloride 618446-08-5 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/4-aminomethylpyrimidine-dihydrochloride-618446-08-5.html]

Sources

- 1. 4-(Aminomethyl)pyrimidine | High-Purity Reagent [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 3. (Pyrimidin-4-ylmethyl)amine dihydrochloride | 45588-79-2 | FP127036 [biosynth.com]

- 4. chemwhat.com [chemwhat.com]

- 5. americanelements.com [americanelements.com]

- 6. Page loading... [guidechem.com]

- 7. 4-(AMINOMETHYL)-PYRIMIDINE | 45588-79-2 [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Pyrimidin-4-ylmethanamine Dihydrochloride: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of pyrimidin-4-ylmethanamine dihydrochloride (CAS No: 34965-67-0), a key intermediate in pharmaceutical synthesis.[1][2][3] Given the limited availability of public experimental spectra for the dihydrochloride salt, this document synthesizes predicted data based on the known spectroscopic behavior of the free base, pyrimidin-4-ylmethanamine (CAS No: 45588-79-2), and related pyrimidine derivatives.[4][5] We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and quality control of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound in Drug Discovery

Pyrimidin-4-ylmethanamine and its salts are pivotal building blocks in medicinal chemistry, frequently incorporated into the scaffolds of kinase inhibitors and other therapeutic agents.[4][6] The pyrimidine ring system is a common motif in biologically active molecules, and the aminomethyl substituent provides a crucial handle for synthetic modifications.[4] Accurate and comprehensive spectroscopic characterization is therefore paramount to ensure the identity, purity, and structural integrity of this compound used in drug development pipelines.

This guide will delve into the three cornerstone spectroscopic techniques used for the characterization of small organic molecules: NMR for mapping the carbon-hydrogen framework, FTIR for identifying functional groups, and MS for determining molecular weight and fragmentation patterns.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure of a molecule.[8] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

Expertise & Experience: Causality Behind Experimental Choices

For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential. ¹H NMR provides a rapid assessment of the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[9] The choice of a deuterated solvent is critical; for the dihydrochloride salt, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable options due to the compound's polarity. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[7]

The protonation of the two nitrogen atoms in the pyrimidine ring and the primary amine by HCl will have a significant impact on the chemical shifts observed in both ¹H and ¹³C NMR spectra. The electron-withdrawing effect of the protonated nitrogens will cause a downfield shift (to higher ppm values) of the signals corresponding to the pyrimidine ring protons and carbons compared to the free base.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width from -2 to 12 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width from 0 to 200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[7]

-

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | Singlet | 1H | H-2 |

| ~8.9 | Doublet | 1H | H-6 |

| ~7.8 | Doublet | 1H | H-5 |

| ~4.3 | Singlet | 2H | -CH₂- |

| ~8.5 (broad) | Singlet | 3H | -NH₃⁺ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~158 | C-2 |

| ~155 | C-6 |

| ~125 | C-5 |

| ~45 | -CH₂- |

Mandatory Visualization: Molecular Structure

Caption: Chemical structure of pyrimidin-4-ylmethanamine.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, allowing for the identification of characteristic functional groups.[10]

Expertise & Experience: Interpreting Vibrational Frequencies

For this compound, the key functional groups are the pyrimidine ring, the aliphatic C-H bonds of the methylene group, and the primary ammonium group (-NH₃⁺). The dihydrochloride salt formation will lead to the appearance of strong, broad absorption bands corresponding to the N-H stretching and bending vibrations of the ammonium group. The pyrimidine ring will exhibit characteristic C=C and C=N stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[10][11]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: Predicted IR Absorption Bands

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching (ammonium) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1620 | Strong | N-H bending (ammonium) |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1400 | Medium | CH₂ bending |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.[12]

Expertise & Experience: Predicting Fragmentation Pathways

Electron Ionization (EI) is a common "hard" ionization technique for small, volatile molecules, often leading to extensive fragmentation that provides valuable structural information.[12] For pyrimidin-4-ylmethanamine, the molecular ion ([M]⁺˙) is expected at an m/z of 109.13.[4] The most likely fragmentation pathway involves the loss of the aminomethyl radical to form a stable pyrimidinyl cation. Another probable fragmentation is the loss of a hydrogen radical. The dihydrochloride salt itself is not typically analyzed directly by EI-MS; the analysis is performed on the free base after in-source thermal decomposition or by using a "soft" ionization technique like Electrospray Ionization (ESI) on the salt.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the free base, pyrimidin-4-ylmethanamine, into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.[12]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Data Presentation: Predicted Mass Spectrometry Data

Table 4: Predicted EI-MS Fragmentation Data for Pyrimidin-4-ylmethanamine

| m/z | Relative Intensity | Assignment |

| 109 | Medium | [M]⁺˙ (Molecular Ion) |

| 108 | High | [M-H]⁺ |

| 80 | High | [M-CH₂NH]⁺ |

| 79 | Medium | [C₄H₃N₂]⁺ |

Mandatory Visualization: Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of pyrimidin-4-ylmethanamine.

Conclusion: A Holistic Spectroscopic Profile

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the structural insights from NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from MS, researchers and drug development professionals can confidently verify the identity, purity, and integrity of this critical pharmaceutical intermediate. The provided protocols and predicted data serve as a valuable reference for quality control and synthetic chemistry applications.

References

- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- BenchChem. (2025). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide.

- BenchChem. (2025). An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure.

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

iChemical. (n.d.). Pyrimidin-4-ylmethanamine, CAS No. 45588-79-2. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

American Elements. (n.d.). 4-(Aminomethyl)pyrimidine | CAS 45588-79-2. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

-

AHH Chemical. (n.d.). This compound, 95% Purity, C5H9Cl2N3, 1 gram. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Pyrimethamine. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Aminomethylpyrimidine dihydrochloride CAS#: 618446-08-5. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrimidin-4-ylmethanamine, CAS No. 45588-79-2 - iChemical [ichemical.com]

- 6. (Pyrimidin-4-ylmethyl)amine dihydrochloride | 45588-79-2 | FP127036 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. agilent.com [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the Solubility of Pyrimidin-4-ylmethanamine Dihydrochloride in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of Pyrimidin-4-ylmethanamine dihydrochloride, a heterocyclic amine salt of interest in pharmaceutical research and development. We will delve into the theoretical underpinnings that govern its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of these results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Understanding the Molecular Profile of this compound

This compound is a salt composed of a protonated pyrimidin-4-ylmethanamine cation and two chloride anions. Its chemical structure, featuring a pyrimidine ring and a primary amine group, dictates its physicochemical properties and, consequently, its solubility.

The key molecular features influencing its solubility are:

-

Ionic Nature: As a dihydrochloride salt, the molecule is ionic in the solid state and readily dissociates in polar solvents to form ions. This ionic character is a primary driver of its solubility in aqueous and other highly polar media.[1]

-

Polarity: The presence of nitrogen heteroatoms in the pyrimidine ring and the aminomethyl group contributes to the molecule's overall polarity, enhancing its affinity for polar solvents.

-

Hydrogen Bonding Capability: The primary amine group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor. This facilitates strong intermolecular interactions with protic solvents like water and alcohols.[1][2][3]

-

pKa and pH-Dependent Solubility: The basicity of the amine and pyrimidine nitrogens (the free base has a predicted pKa of 7.46) means that the protonation state of the molecule is dependent on the pH of the medium.[4] In acidic to neutral aqueous solutions, it will exist predominantly in its protonated, more soluble salt form. In basic solutions, it will be deprotonated to the less soluble free base.

References

An In-Depth Technical Guide to the Stability and Storage of Pyrimidin-4-ylmethanamine Dihydrochloride

Introduction

Pyrimidin-4-ylmethanamine dihydrochloride is a key building block in contemporary drug discovery and development, frequently utilized in the synthesis of targeted therapeutics. As with any reactive chemical entity, a comprehensive understanding of its stability profile is paramount to ensure the integrity of research data, the consistency of manufacturing processes, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the stability and optimal storage conditions for this compound, offering a blend of theoretical principles and practical, field-proven methodologies for its assessment and handling.

Physicochemical Properties: The Foundation of Stability

A molecule's inherent stability is dictated by its structure and resulting physicochemical properties. This compound is a salt, a characteristic that significantly influences its behavior.

| Property | Value/Characteristic | Implication for Stability |

| Molecular Formula | C₅H₉Cl₂N₃[1][2] | The presence of nitrogen and chlorine atoms introduces polarity and potential sites for chemical reactions. |

| Molecular Weight | 182.05 g/mol [1] | A relatively small and potentially mobile molecule. |

| Appearance | White to off-white or pinkish solid[3] | Deviations from this appearance may indicate degradation or the presence of impurities. |

| Form | Dihydrochloride salt | The salt form generally enhances stability and solubility in aqueous media compared to the free base. However, it also introduces hygroscopicity and potential for dissociation. |

| Solubility | Soluble in water | Facilitates handling in aqueous solutions but also exposes the molecule to hydrolytic degradation pathways. |

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential routes of degradation is crucial for designing appropriate storage conditions and stability studies. Based on the chemistry of the pyrimidine ring and the aminomethyl side chain, several degradation pathways can be anticipated.

Hydrolysis

The pyrimidine ring, while aromatic, can be susceptible to hydrolysis under certain pH conditions, particularly at elevated temperatures. The presence of the aminomethyl group can also influence the electron density of the ring, potentially affecting its stability. The effect of pH on the stability of pyrimidine derivatives is a critical factor to consider.[4][5]

Oxidation

The nitrogen atoms in the pyrimidine ring and the primary amine in the side chain are potential sites for oxidation.[6][7] Oxidative stress, which can be induced by atmospheric oxygen, trace metal ions, or peroxides, can lead to the formation of N-oxides or other degradation products.[8] It is essential to protect the compound from strong oxidizing agents.[9]

Photodegradation

Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[10][11][12][13][14] The energy from photons can promote electrons to excited states, leading to bond cleavage or reactions with other molecules. Photostability testing is a critical component of a comprehensive stability program.

Thermal Degradation

As a solid, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can provide the activation energy needed for decomposition.[15] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for determining the thermal stability and decomposition profile of the compound.[9][15][16][17]

Recommended Storage and Handling: A Proactive Approach to Stability

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Temperature: Store in a cool, dry place.[18] While some sources suggest room temperature storage, for long-term stability, refrigeration (2-8 °C) is advisable to minimize the rate of any potential degradation reactions.

-

Humidity: The dihydrochloride salt form makes the compound potentially hygroscopic.[2][][20][21][22] It is crucial to store it in a tightly sealed container in a dry environment, preferably in a desiccator with a suitable desiccant.

-

Light: Protect from light by storing in an amber vial or in a light-proof container.[18]

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Experimental Protocols for Stability Assessment

A robust stability assessment program is essential to define the shelf-life and appropriate storage conditions for this compound. This involves a combination of long-term stability studies and forced degradation studies.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.[23][24][25]

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11][12][13][14] A control sample should be kept in the dark.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[1][26][27][28][29]

Key Steps for Method Development and Validation:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and resolution.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[3][18][30][31]

Caption: Workflow for developing a stability-indicating HPLC method.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.[32][33][34][35][36]

Protocol for Long-Term Stability Study:

-

Batch Selection: Use at least three representative batches of the compound.

-

Container Closure System: Store the samples in containers that simulate the proposed packaging.

-

Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Parameters to Test:

-

Appearance

-

Assay (using the validated stability-indicating method)

-

Degradation products/impurities

-

Water content (by Karl Fischer titration)

-

Conclusion

The stability of this compound is a critical parameter that must be thoroughly understood and controlled. By implementing the recommended storage and handling procedures and conducting comprehensive stability studies as outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate. A proactive and scientifically-grounded approach to stability assessment is not merely a regulatory requirement but a cornerstone of robust scientific research and the successful development of new medicines.

References

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (URL: [Link])

- Analytical Method Validation Requirements in Stability Studies. (URL: Not available)

-

Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. (URL: [Link])

-

Thermal analysis of some novel pyrimidine derivatives. ResearchGate. (URL: [Link])

-

Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Universidade de Lisboa. (URL: [Link])

- Solubility and stability testing of novel pyrimidine deriv

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (URL: [Link])

- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (URL: Not available)

-

Analytical Method Validation – Overview. Journal of Engineering Sciences. (URL: [Link])

-

TGA thermogram of a single pyrimidine compound SSN-1. Various... ResearchGate. (URL: [Link])

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. (URL: [Link])

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. (URL: [Link])

- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (URL: Not available)

- Antioxidant Potential of Pyrimidine Derivatives against Oxid

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. (URL: [Link])

-

ICH Q1B Photostability testing of new active substances and medicinal products. EMA. (URL: [Link])

-

Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. (URL: [Link])

-

method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR.org. (URL: [Link])

-

Forced Degradation Studies Research Articles. R Discovery. (URL: [Link])

-

Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

-

Vista de Análisis térmico de algunos nuevos derivados de pirimidina. Revista Colombiana de Ciencias Químico-Farmacéuticas. (URL: [Link])

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (URL: [Link])

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC - PubMed Central. (URL: [Link])

-

Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. ResearchGate. (URL: [Link])

-

Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. PubMed. (URL: [Link])

-